molecular formula C11H8FNO2S B2600474 [2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid CAS No. 879070-41-4

[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid

Cat. No. B2600474
CAS RN: 879070-41-4
M. Wt: 237.25
InChI Key: PWDGGEJDPBDIAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids or esters . For example, 4-fluorobenzoic boric acid and 2-bromothiophene can be combined in the presence of a palladium catalyst to form a related compound . Protodeboronation of pinacol boronic esters is another method that could potentially be used .


Molecular Structure Analysis

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen . The fluoro-phenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact molecular structure of “[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid” would require further analysis.


Chemical Reactions Analysis

The thiazole ring and the fluoro-phenyl group can participate in various chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported . Additionally, several methods for the synthesis of phenols could potentially be relevant .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of complex molecules like 2-Fluoro-phenyl derivatives involves sophisticated chemical processes. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, was developed. This synthesis highlights the challenges and innovations in the chemical synthesis of fluorinated compounds, which are critical for pharmaceutical applications (Qiu et al., 2009).

Heterocyclic Chemistry and Drug Development

In drug development, thiazole and its derivatives have shown significant promise due to their structural versatility and biological activity. The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines demonstrates the potential of thiazole derivatives in medicinal chemistry. These compounds, through their unique structural properties, could be explored for various therapeutic applications, emphasizing the role of thiazole derivatives in the development of new drugs (Issac & Tierney, 1996).

Antioxidant and Anti-inflammatory Agents

The search for new antioxidant and anti-inflammatory agents is a continuous endeavor in pharmaceutical research. A study focused on benzofused thiazole derivatives synthesized through cyclocondensation reactions demonstrated significant in vitro anti-inflammatory and antioxidant activities. This work underscores the potential of thiazole derivatives as templates for evaluating new anti-inflammatory agents and antioxidants, highlighting the importance of these compounds in developing therapeutic agents for managing inflammation and oxidative stress-related diseases (Raut et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGGEJDPBDIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid

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